

# Ethyl (3R)-3-acetamidobutanoate CAS number and identifiers

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## Compound of Interest

Compound Name: Ethyl (3R)-3-acetamidobutanoate

Cat. No.: B066694

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## Ethyl (3R)-3-acetamidobutanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ethyl (3R)-3-acetamidobutanoate** is a chiral ester of significant interest in synthetic organic chemistry and potential applications in drug development. Its structure, featuring a stereocenter and an acetamido group, makes it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the available information on **Ethyl (3R)-3-acetamidobutanoate**, including its chemical identifiers, and presents detailed experimental protocols for the synthesis of analogous compounds due to the limited publicly available data on this specific molecule. Furthermore, this document outlines a potential synthetic pathway and a conceptual workflow for its application in drug delivery, visualized through Graphviz diagrams.

### Chemical Identifiers and Properties

Precise identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for **Ethyl (3R)-3-acetamidobutanoate**.

Identifier	Value	Reference
CAS Number	187989-67-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>3</sub>	[1]
Molecular Weight	173.21 g/mol	[1]
IUPAC Name	Ethyl (3R)-3-(acetylamino)butanoate	
Synonyms	(R)-ethyl-3-acetamidobutanoate, (3R)-3-(acetylamino)-Butanoic acid ethyl ester, Butanoic acid, 3-(acetylamino)-, ethyl ester, (3R)-	[1]

Note: Experimental physical and spectroscopic data for **Ethyl (3R)-3-acetamidobutanoate** are not readily available in public databases. Researchers are advised to perform their own characterization upon synthesis.

## Synthesis of Chiral $\beta$ -Acetamido Esters: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl (3R)-3-acetamidobutanoate** is not widely published, methods for the synthesis of structurally similar chiral  $\beta$ -acetamido ketones and esters can provide valuable guidance. Below are representative protocols for analogous compounds.

### Asymmetric Synthesis of Chiral $\beta$ -Iodo Baylis-Hillman Esters (Analogous Chiral Ester Synthesis)

This method demonstrates an approach to establishing a stereocenter in a related ester system.

Methodology: A tandem asymmetric I-C/C-C formation reaction can be employed. The reaction is carried out by the slow addition of diethylaluminum iodide to a mixture of an aldehyde and an

$\alpha,\beta$ -acetylenic menthyl ester in dichloromethane at -23 °C. This approach has shown excellent geometric selectivity and promising diastereoselectivity.[\[2\]](#)

Key Parameters:

- Reagents: Diethylaluminum iodide, aldehyde,  $\alpha,\beta$ -acetylenic menthyl ester
- Solvent: Dichloromethane
- Temperature: -23 °C
- Outcome: High yields (up to 91%) of chiral  $\beta$ -iodo Baylis-Hillman hydroxy esters.[\[2\]](#)

## One-Pot Synthesis of $\beta$ -Acetamido Ketones (Analogous $\beta$ -Acetamido Carbonyl Compound Synthesis)

This protocol describes a multicomponent reaction to form  $\beta$ -acetamido ketones, which are structurally related to the target molecule.

Methodology: A one-pot condensation reaction of an aldehyde, an acetophenone, acetyl chloride, and acetonitrile is carried out in the presence of boric acid as a solid heterogeneous catalyst at room temperature.[\[3\]](#)

Key Parameters:

- Catalyst: Boric acid
- Reactants: Aldehyde, acetophenone, acetyl chloride, acetonitrile
- Conditions: Room temperature
- Advantages: This method is highlighted for its use of a green catalyst, mild reaction conditions, simple procedure, and good-to-excellent yields.[\[3\]](#)

## Potential Applications in Drug Development

While direct pharmacological data for **Ethyl (3R)-3-acetamidobutanoate** is scarce, the broader class of poly( $\beta$ -amino esters) (PBAEs) has been extensively investigated for drug

delivery applications. The structural motifs within **Ethyl (3R)-3-acetamidobutanoate** suggest its potential as a monomer or building block for the synthesis of novel PBAEs.

PBAEs are attractive for drug delivery due to their:

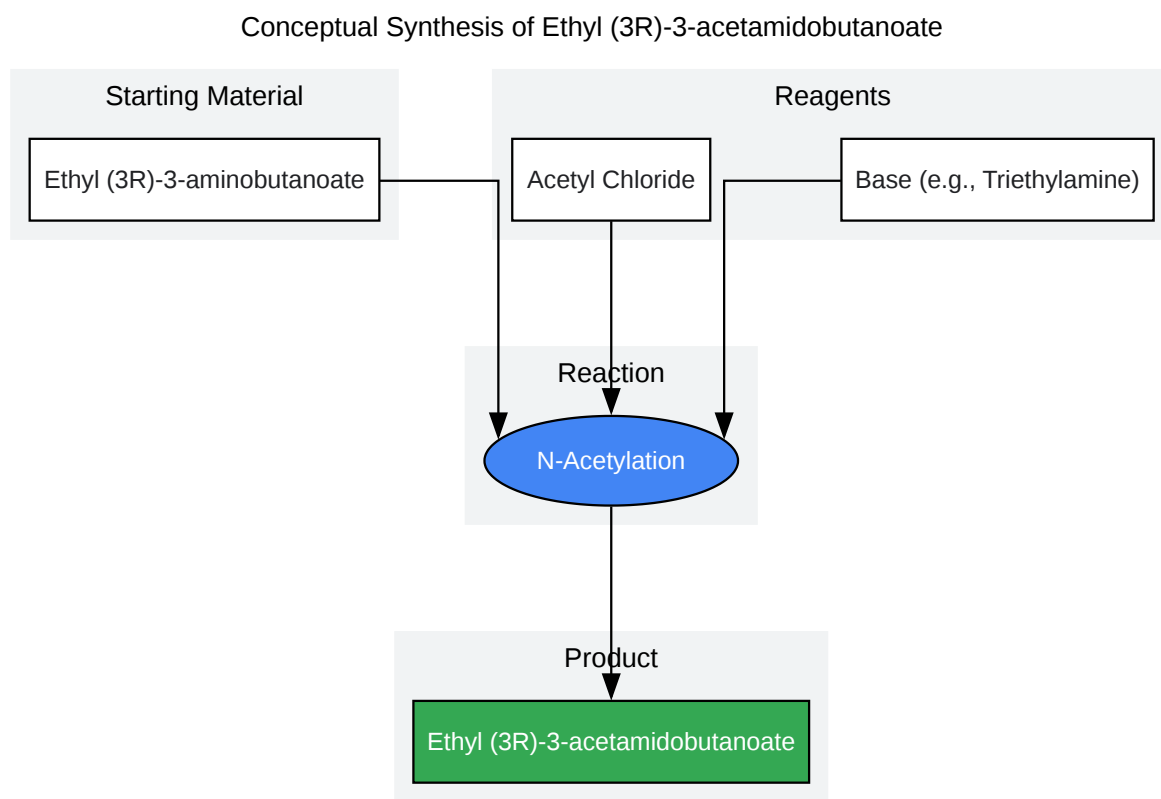
- **Biocompatibility and Biodegradability:** The ester linkages are susceptible to hydrolysis under physiological conditions, leading to non-toxic degradation products.
- **pH-Responsiveness:** The tertiary amines in the polymer backbone can be protonated at lower pH, leading to a "proton sponge" effect that can facilitate endosomal escape of therapeutic payloads.
- **Tunable Properties:** The physical and chemical properties of PBAEs can be readily modified by changing the monomers used in their synthesis.

PBAEs have been successfully used to formulate nanoparticles for the delivery of nucleic acids (gene delivery) and small molecule drugs. For instance, PBAE-coated emulsions have been developed for the targeted delivery of NSAIDs to cartilage for the treatment of osteoarthritis.

## Visualizations

### Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route to **Ethyl (3R)-3-acetamidobutanoate**, starting from the corresponding  $\beta$ -amino ester.



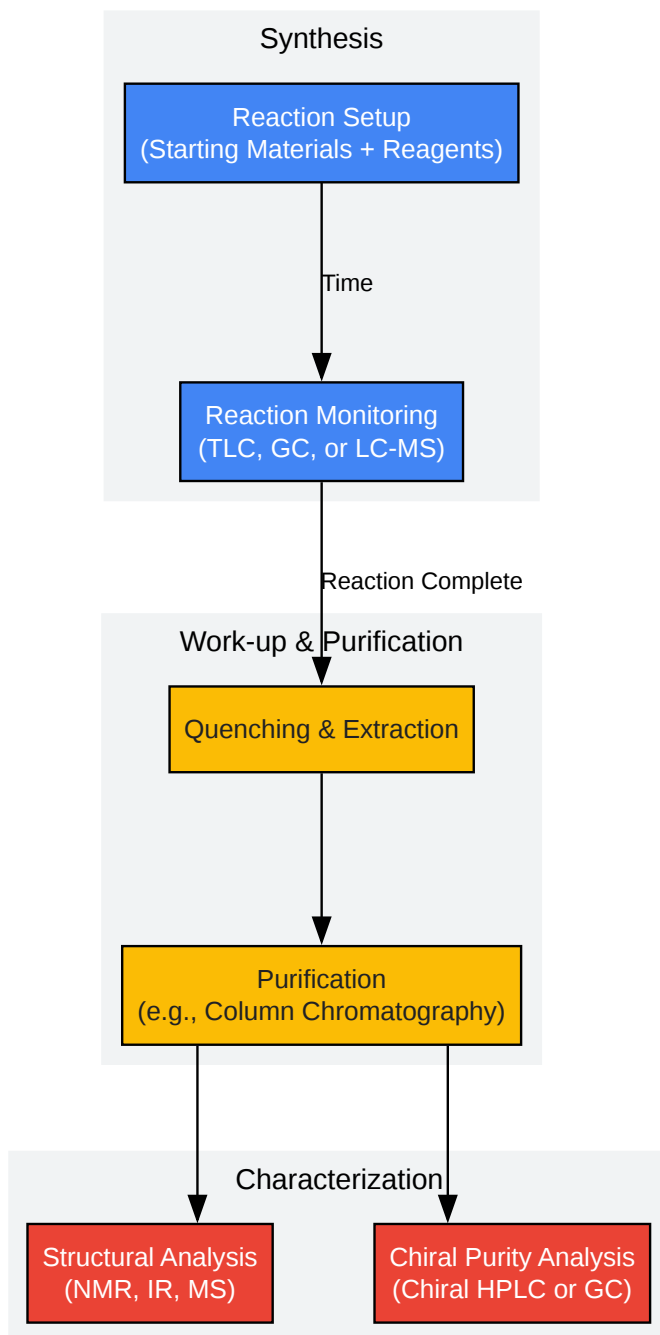
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Caption: Conceptual synthetic pathway for **Ethyl (3R)-3-acetamidobutanoate**.

## Experimental Workflow for Chiral Ester Synthesis

This diagram outlines a general workflow for the synthesis and analysis of a chiral ester, adaptable for **Ethyl (3R)-3-acetamidobutanoate**.

## General Workflow for Chiral Ester Synthesis and Analysis



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Caption: General experimental workflow for chiral ester synthesis.

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## References

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- 2. First asymmetric synthesis of chiral beta-iodo Baylis-Hillman esters via tandem 1,4-conjugate addition/carbonyl coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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